![molecular formula C10H11BrN4O2 B3070556 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-36-8](/img/structure/B3070556.png)
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The pyrazole ring is substituted with bromine and methyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-component condensation of fullerene C60 with sarcosine and 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde under the conditions of the Prato reaction has been reported .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a bromine atom and two methyl groups at the 3 and 5 positions. Additionally, it has a carboxylic acid group attached to the 3-position of the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound may not be readily available, related compounds such as 4-Bromo-1-methyl-1H-pyrazole have been reported to undergo reactions in the presence of palladium catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
This compound, being a pyrazole derivative, can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Anti-tubercular Potential
Pyrazole derivatives, such as this compound, have shown potential in anti-tubercular activity. For example, certain compounds synthesized from pyrazole showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Starting Material in Synthesis of 1,4’-bipyrazoles
The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are used in the synthesis of various pharmaceutical and biologically active compounds.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a component of the compound, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Inhibitors
The compound can also be used in the synthesis of various inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from occurring by combining with the reactant.
Antipromastigote Activity
While not directly related to the compound , it’s worth noting that certain pyrazole derivatives have shown potent in vitro antipromastigote activity, which could suggest potential applications in antiparasitic treatments .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets via hydrogen bonding, hydrophobic interactions, or other non-covalent interactions .
Biochemical Pathways
Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Pharmacokinetics
Information on the compound’s bioavailability is also currently unavailable .
properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-6-9(11)7(2)15(12-6)5-14-4-3-8(13-14)10(16)17/h3-4H,5H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINUDSMQMZQFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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